3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H3BrF6O3 It is a derivative of benzoic acid, characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases and solvents like DMSO or THF.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, by binding to their active sites and preventing their normal function. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, due to their electron-withdrawing properties and ability to form strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethyl)benzoic acid: Lacks the trifluoromethoxy group, which may affect its reactivity and binding properties.
4-(Trifluoromethoxy)benzoic acid: Lacks the bromine and trifluoromethyl groups, which can influence its chemical behavior and applications.
3-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but without the trifluoromethoxy group, leading to different chemical and biological properties.
Uniqueness
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly enhance its chemical stability, reactivity, and binding affinity in various applications. These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H3BrF6O3 |
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Molecular Weight |
353.01 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H3BrF6O3/c10-5-2-3(7(17)18)1-4(8(11,12)13)6(5)19-9(14,15)16/h1-2H,(H,17,18) |
InChI Key |
GNVQMNXZSZIPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
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